molecular formula C10H12BrNO2 B13550174 6-Bromo-3-(methoxymethyl)-2,3-dihydro-1-benzofuran-3-amine

6-Bromo-3-(methoxymethyl)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13550174
M. Wt: 258.11 g/mol
InChI Key: YDZGDTBVNJTLSR-UHFFFAOYSA-N
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Description

6-Bromo-3-(methoxymethyl)-2,3-dihydro-1-benzofuran-3-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 6th position, a methoxymethyl group at the 3rd position, and an amine group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(methoxymethyl)-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 3-(methoxymethyl)-2,3-dihydro-1-benzofuran, followed by the introduction of the amine group. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent amination reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(methoxymethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the amine group into other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-Bromo-3-(methoxymethyl)-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(methoxymethyl)-2,3-dihydro-1-benzofuran-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-formylchromone: Another brominated compound with a formyl group instead of a methoxymethyl group.

    6-Bromo-3-(methoxymethyl)quinoline: A quinoline derivative with similar substituents.

    6-Bromo-3-methoxy-2-methylbenzoic acid: A benzoic acid derivative with a methoxy group.

Uniqueness

6-Bromo-3-(methoxymethyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific combination of functional groups and its benzofuran core structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

6-bromo-3-(methoxymethyl)-2H-1-benzofuran-3-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-5-10(12)6-14-9-4-7(11)2-3-8(9)10/h2-4H,5-6,12H2,1H3

InChI Key

YDZGDTBVNJTLSR-UHFFFAOYSA-N

Canonical SMILES

COCC1(COC2=C1C=CC(=C2)Br)N

Origin of Product

United States

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